tert-Butyl (R)-3-(methylsulfonyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and a methylsulfonyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a methylsulfonyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can lead to the formation of pyrrolidine derivatives without the sulfonyl group.
Scientific Research Applications
tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate
- tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-2-carboxylate
- tert-Butyl (S)-3-(methylsulfonyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl ®-3-(methylsulfonyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group provides steric hindrance, while the methylsulfonyl group offers unique reactivity and interaction capabilities. These features make it distinct from other similar compounds and valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16(4,13)14/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
UYVZYVOPCCYVMA-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C |
Origin of Product |
United States |
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